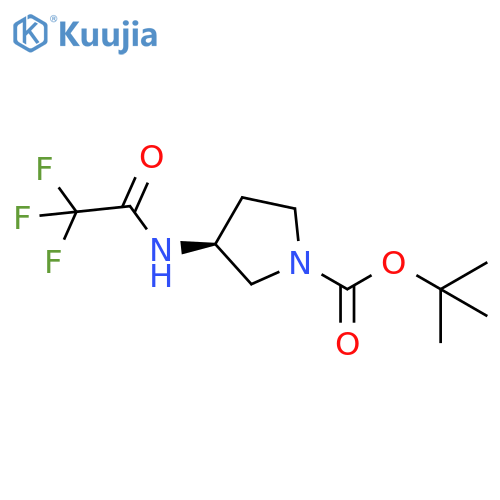Cas no 202267-26-3 (tert-Butyl (3S)-3-(trifluoroacetamido)pyrrolidine-1-carboxylate)

tert-Butyl (3S)-3-(trifluoroacetamido)pyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl (3S)-3-(trifluoroacetamido)pyrrolidine-1-carboxylate
- 1-Pyrrolidinecarboxylic acid, 3-[(trifluoroacetyl)amino]-,1,1-dimethylethyl ester, (3S)-
- 1-Pyrrolidinecarboxylic acid, 3-[(2,2,2-trifluoroacetyl)amino]-, 1,1-dimethylethyl ester, (3S)-
-
- インチ: 1S/C11H17F3N2O3/c1-10(2,3)19-9(18)16-5-4-7(6-16)15-8(17)11(12,13)14/h7H,4-6H2,1-3H3,(H,15,17)/t7-/m0/s1
- InChIKey: AGQSXQUMNKZASE-ZETCQYMHSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)CC[C@H](NC(C(F)(F)F)=O)C1
じっけんとくせい
- 密度みつど: 1.26±0.1 g/cm3(Predicted)
- ふってん: 340.6±42.0 °C(Predicted)
- 酸性度係数(pKa): 10.76±0.20(Predicted)
tert-Butyl (3S)-3-(trifluoroacetamido)pyrrolidine-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | BA06626-1g |
tert-Butyl (3S)-3-(trifluoroacetamido)pyrrolidine-1-carboxylate |
202267-26-3 | 96% | 1g |
$176.00 | 2024-04-20 | |
| A2B Chem LLC | BA06626-5g |
tert-Butyl (3S)-3-(trifluoroacetamido)pyrrolidine-1-carboxylate |
202267-26-3 | 96% | 5g |
$499.00 | 2024-04-20 |
tert-Butyl (3S)-3-(trifluoroacetamido)pyrrolidine-1-carboxylate 関連文献
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
tert-Butyl (3S)-3-(trifluoroacetamido)pyrrolidine-1-carboxylateに関する追加情報
tert-Butyl (3S)-3-(trifluoroacetamido)pyrrolidine-1-carboxylate (CAS No. 202267-26-3): An Overview of a Versatile Chiral Building Block in Medicinal Chemistry
tert-Butyl (3S)-3-(trifluoroacetamido)pyrrolidine-1-carboxylate (CAS No. 202267-26-3) is a chiral building block that has gained significant attention in the field of medicinal chemistry due to its unique structural features and potential applications in the synthesis of bioactive molecules. This compound, often referred to as (3S)-TFAP-Boc, is a key intermediate in the development of various pharmaceuticals, particularly those targeting central nervous system (CNS) disorders and cancer.
The (3S)-TFAP-Boc structure consists of a pyrrolidine ring with a chiral center at the 3-position, substituted with a trifluoroacetamido group, and a tert-butyl carbamate protecting group on the nitrogen atom. The presence of the chiral center and the trifluoroacetamido functionality imparts specific stereochemical and electronic properties that make this compound highly valuable in asymmetric synthesis and drug design.
Recent research has highlighted the importance of (3S)-TFAP-Boc in the synthesis of peptidomimetics and small molecule inhibitors. For instance, a study published in the Journal of Medicinal Chemistry demonstrated the use of (3S)-TFAP-Boc as a key intermediate in the synthesis of potent inhibitors of protein-protein interactions (PPIs). These inhibitors have shown promise in modulating signaling pathways involved in cancer progression and neurodegenerative diseases.
The versatility of (3S)-TFAP-Boc is further underscored by its ability to undergo various chemical transformations. For example, it can be readily deprotected to yield the free amine, which can then be coupled with different electrophiles to form a wide range of derivatives. This flexibility makes it an attractive choice for high-throughput screening campaigns and combinatorial chemistry approaches.
In addition to its synthetic utility, (3S)-TFAP-Boc has been explored for its biological activities. Studies have shown that compounds derived from (3S)-TFAP-Boc exhibit potent anti-inflammatory and analgesic properties, making them potential candidates for the treatment of chronic pain conditions. The trifluoroacetamido group, in particular, has been linked to enhanced metabolic stability and improved pharmacokinetic profiles, which are crucial for drug development.
The chiral nature of (3S)-TFAP-Boc also plays a significant role in its biological activity. Enantiomeric purity is often critical for achieving optimal therapeutic effects and minimizing side effects. Therefore, efficient methods for enantioselective synthesis and purification of (3S)-TFAP-Boc are essential. Recent advances in asymmetric catalysis have provided robust protocols for preparing this compound with high enantiomeric excess (ee).
One such method involves the use of chiral catalysts derived from amino acids or other natural products. These catalysts enable the selective formation of the desired enantiomer through asymmetric hydrogenation or organocatalytic processes. The resulting (3S)-TFAP-Boc can then be used directly in subsequent synthetic steps without the need for additional purification.
Beyond its applications in drug discovery, (3S)-TFAP-Boc has also found use in materials science and polymer chemistry. Its unique combination of functional groups makes it suitable for the preparation of functional polymers with tailored properties. For example, copolymers containing (3S)-TFAP-Boc units have been developed for use in drug delivery systems, where they can provide controlled release profiles and enhanced biocompatibility.
In conclusion, tert-Butyl (3S)-3-(trifluoroacetamido)pyrrolidine-1-carboxylate (CAS No. 202267-26-3) is a versatile chiral building block with broad applications in medicinal chemistry, materials science, and polymer chemistry. Its unique structural features and synthetic flexibility make it an invaluable tool for researchers working on the development of new therapeutics and advanced materials. As research continues to uncover new uses for this compound, it is likely to remain a focal point in both academic and industrial settings.
202267-26-3 (tert-Butyl (3S)-3-(trifluoroacetamido)pyrrolidine-1-carboxylate) 関連製品
- 1803604-27-4(4,4-dimethylpent-1-yn-3-amine;hydrochloride)
- 852368-44-6(1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione)
- 954236-08-9(1-bromo-2-(difluoromethoxy)-3-methylbenzene)
- 1326814-33-8(8-Methyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 1142096-16-9(3,5-Dimethyl-4-hydroxybenzonitrile-d8)
- 1304398-92-2(2-Chloro-N-[2-(1H-1,2,4-triazol-1-yl)-3-pyridinyl]-3-pyridinecarboxamide)
- 212622-32-7(4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one)
- 1207003-18-6(N-Cyclohexyl-9-(4-methoxyphenyl)pyrazolo[5,1-c]-1,2,4-triazolo[4,3-a]pyrazine-3-propanamide)
- 1806794-03-5(Ethyl 3-amino-4-(difluoromethyl)-2-hydroxypyridine-5-acetate)
- 2137774-75-3(2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothian-4-yl]acetic acid)



